molecular formula C8H17ClO2S B13481524 2-Ethylhexane-1-sulfonyl chloride

2-Ethylhexane-1-sulfonyl chloride

Cat. No.: B13481524
M. Wt: 212.74 g/mol
InChI Key: MGSJLLZBAFJKDG-UHFFFAOYSA-N
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Description

2-Ethylhexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. Sulfonyl chlorides are widely used in organic synthesis due to their reactivity and versatility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) as reagents. This combination facilitates the oxidative conversion of thiols to sulfonyl chlorides under mild reaction conditions . Another method employs N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO₃Cl). This reagent reacts with organic substrates to produce sulfonyl chlorides, which are then purified and isolated .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-Ethylhexane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group acts as an electrophile, attracting nucleophiles to form stable covalent bonds. This reactivity is exploited in various synthetic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexane-1-sulfonyl chloride is unique due to its branched alkyl chain, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides. This uniqueness can influence its reactivity and the types of derivatives it forms .

Properties

Molecular Formula

C8H17ClO2S

Molecular Weight

212.74 g/mol

IUPAC Name

2-ethylhexane-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClO2S/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3

InChI Key

MGSJLLZBAFJKDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CS(=O)(=O)Cl

Origin of Product

United States

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